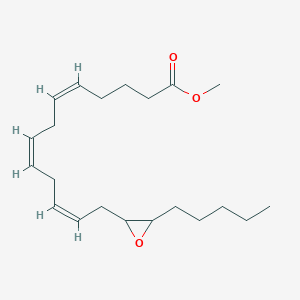
(+/-)14(15)-Epetre methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)14(15)-Epetre methyl ester typically involves the epoxidation of 8,11,14-eicosatrienoic acid. The reaction conditions often include the use of peracids or other oxidizing agents to introduce the epoxide group into the fatty acid chain. The methyl esterification is then carried out using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the bulk handling of 8,11,14-eicosatrienoic acid and the use of industrial-grade oxidizing agents and catalysts to ensure high yield and purity. The final product is often formulated in hexane or other solvents for ease of use in various applications .
Chemical Reactions Analysis
Types of Reactions
(+/-)14(15)-Epetre methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid and methanol.
Oxidation: Leads to the formation of diols.
Reduction: Results in various reduced derivatives of the original compound.
Scientific Research Applications
(+/-)14(15)-Epetre methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in inflammation and cardiovascular diseases.
Industry: Utilized in the formulation of dietary supplements and specialized lipid-based products.
Mechanism of Action
The mechanism of action of (+/-)14(15)-Epetre methyl ester involves its interaction with lipid signaling pathways. The compound is known to modulate the activity of various enzymes involved in lipid metabolism, such as cytochrome P450 enzymes. It also affects the expression of genes related to inflammation and oxidative stress, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
(±)14(15)-EpEDE: The free base form of (+/-)14(15)-Epetre methyl ester.
Dihomo-γ-linolenic acid: The precursor fatty acid from which this compound is derived.
Other epoxy fatty acids: Such as (±)8(9)-EpEDE and (±)11(12)-EpEDE.
Uniqueness
This compound is unique due to its greater lipid solubility compared to its free base form. This property makes it more amenable for formulation in lipid-based diets and dietary supplements. Additionally, its specific epoxide structure allows it to interact uniquely with lipid signaling pathways, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C21H34O3 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
methyl (5Z,8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate |
InChI |
InChI=1S/C21H34O3/c1-3-4-13-16-19-20(24-19)17-14-11-9-7-5-6-8-10-12-15-18-21(22)23-2/h5,7-8,10-11,14,19-20H,3-4,6,9,12-13,15-18H2,1-2H3/b7-5-,10-8-,14-11- |
InChI Key |
MQCWCUDQEBWUAM-PHTXUDHCSA-N |
Isomeric SMILES |
CCCCCC1C(O1)C/C=C\C/C=C\C/C=C\CCCC(=O)OC |
Canonical SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















